Rifamycin B diallylamide

QSAR Antibacterial activity Lipophilicity

Rifamycin B diallylamide (CAS 17607-45-3) is a semisynthetic ansamycin antibiotic derived from rifamycin B, a natural fermentation product of Amycolatopsis mediterranei. This compound belongs to the rifamycin B amide subclass and functions via inhibition of bacterial DNA-dependent RNA polymerase, thereby preventing transcription of DNA into RNA and halting bacterial protein synthesis.

Molecular Formula C45H58N2O13
Molecular Weight 834.9 g/mol
CAS No. 17607-45-3
Cat. No. B15341606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifamycin B diallylamide
CAS17607-45-3
Molecular FormulaC45H58N2O13
Molecular Weight834.9 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC=C)CC=C)C
InChIInChI=1S/C45H58N2O13/c1-12-18-47(19-13-2)33(49)22-57-32-21-30-40(53)35-34(32)36-42(28(8)39(35)52)60-45(10,43(36)54)58-20-17-31(56-11)25(5)41(59-29(9)48)27(7)38(51)26(6)37(50)23(3)15-14-16-24(4)44(55)46-30/h12-17,20-21,23,25-27,31,37-38,41,50-53H,1-2,18-19,22H2,3-11H3,(H,46,55)/b15-14-,20-17-,24-16-
InChIKeyMHTJOVRCLPHPDE-LFFDSNSBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifamycin B Diallylamide CAS 17607-45-3: Scientific Baseline and Procurement Classification


Rifamycin B diallylamide (CAS 17607-45-3) is a semisynthetic ansamycin antibiotic derived from rifamycin B, a natural fermentation product of Amycolatopsis mediterranei [1]. This compound belongs to the rifamycin B amide subclass and functions via inhibition of bacterial DNA-dependent RNA polymerase, thereby preventing transcription of DNA into RNA and halting bacterial protein synthesis [2]. The compound features a diallylamide substitution at the C3 position of the rifamycin B scaffold, which modifies its lipophilicity and physicochemical properties relative to other rifamycin B amides [1].

Rifamycin B Diallylamide CAS 17607-45-3: Why Substitution with Rifamycin B Diethylamide or Other Amides is Not Scientifically Equivalent


Rifamycin B amide derivatives are not functionally interchangeable, as their antibacterial potency is governed by a parabolic relationship with lipophilicity (log P) that varies across bacterial systems [1]. In QSAR modeling of 44 rifamycin B amides tested across five bacterial species, the optimal log P for maximal activity differed substantially between organisms—ranging from approximately 2.5 to 5.0—meaning that a compound optimized for one bacterial target may be suboptimal for another [1]. Furthermore, rifamycin B diethylamide (rifamide), a clinically used analog, exhibits rapid hepatic clearance and requires parenteral administration due to unfavorable physicochemical properties [2]. The diallylamide modification introduces distinct steric and electronic parameters compared to the diethylamide or other N-substituted amides, which may alter both antimicrobial activity and pharmacokinetic behavior in ways that cannot be predicted without compound-specific evaluation [1].

Rifamycin B Diallylamide CAS 17607-45-3: Quantitative Differentiation Evidence for Scientific Procurement


Rifamycin B Diallylamide QSAR: Lipophilicity-Dependent Activity Differentiation from Rifamycin B Diethylamide

The rifamycin B diallylamide incorporates a diallylamino substituent that yields a calculated log P value approximately 1.5 to 2.0 units higher than rifamycin B diethylamide (rifamide), positioning this compound closer to the parabolic activity optimum observed for Gram-positive bacteria in the rifamycin B amide QSAR series [1]. Across 44 rifamycin B amides, antibacterial activity follows a parabolic function of log P, with optimal lipophilicity varying by bacterial species [1].

QSAR Antibacterial activity Lipophilicity Rifamycin B amides

Rifamycin B Diallylamide Steric Profile: Differentiation from Monoalkyl and Cyclic Amide Analogs

The diallyl substitution at the amide nitrogen introduces distinct steric bulk (estimated Es value) compared to diethyl, dimethyl, or morpholinyl amide analogs within the rifamycin B series. In the QSAR analysis of 44 rifamycin B amides, steric effects contribute to activity variance, though lipophilicity remains the dominant parameter [1]. The diallylamide moiety provides a unique combination of moderate steric hindrance and electronic character that differs from both linear alkyl amides and cyclic amine derivatives, potentially influencing target binding kinetics or bacterial membrane penetration.

Steric effects Structure-activity relationship Amide substituent Rifamycin derivatives

Rifamycin B Diallylamide Pharmacokinetic Rationale: Comparison with Clinically Used Rifamycin B Diethylamide

Rifamycin B diethylamide (rifamide) entered clinical use in 1965 but exhibited rapid hepatic excretion and required parenteral administration, limiting its clinical utility and driving development of more lipophilic, orally bioavailable rifamycins such as rifampicin [1]. The higher calculated lipophilicity of rifamycin B diallylamide compared to rifamide (Δ log P ~ +1.5-2.0) suggests potentially altered pharmacokinetic properties, including increased tissue distribution and modified hepatic clearance patterns, consistent with the structure-property relationships established in the rifamycin series [1].

Pharmacokinetics Hepatic clearance Parenteral administration Lipophilicity

Rifamycin B Diallylamide in the Context of Next-Generation Rifamycin Derivative Development

Contemporary rifamycin research has demonstrated that strategic modifications to the ansamycin scaffold can yield compounds with significantly enhanced potency against drug-resistant pathogens. For instance, KRM-1657 achieved MIC90 values of 0.0039 µg/mL against methicillin-resistant S. aureus, representing a 2- to 64-fold improvement over rifampin [1]. While rifamycin B diallylamide has not been directly evaluated in such head-to-head comparisons, its structural features—specifically the C3 diallylamide modification—represent an alternative chemical space within the rifamycin B amide series that differs from the benzoxazinorifamycin scaffold of KRM-series compounds and the piperazine-containing structure of rifampicin [2].

Rifamycin derivative KRM-1648 KRM-1657 MIC comparison

Rifamycin B Diallylamide CAS 17607-45-3: Recommended Research and Procurement Application Scenarios


Structure-Activity Relationship Studies of Rifamycin B Amide Lipophilicity Gradients

Researchers seeking to systematically explore the parabolic relationship between log P and antibacterial activity in the rifamycin B amide series should select rifamycin B diallylamide as a representative of the higher lipophilicity range (calculated log P ~4.0-4.5). This compound enables investigation of activity trends at log P values above the optimum observed for certain bacterial systems, providing a valuable data point for validating and refining QSAR models originally developed from 44 amide derivatives [1].

Pharmacokinetic Profiling of Lipophilicity-Modified Rifamycin B Amides

For investigators studying how incremental changes in rifamycin lipophilicity affect hepatic clearance, tissue distribution, and oral bioavailability, rifamycin B diallylamide offers a higher log P reference compound for comparison with rifamycin B diethylamide (rifamide, log P ~2.5). The demonstrated clinical limitation of rifamide—rapid hepatic excretion and parenteral-only administration [1]—provides a validated baseline against which to assess the pharmacokinetic consequences of increased lipophilicity in this structural series.

Comparative Antibacterial Spectrum Evaluation in Gram-Positive Pathogens

Rifamycin B diallylamide is suitable for in vitro antimicrobial susceptibility testing against Gram-positive organisms including Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae. Given that QSAR analysis of rifamycin B amides demonstrated organism-dependent optimal log P values [1], this compound may exhibit differential activity profiles across these species compared to lower-lipophilicity analogs, warranting systematic evaluation.

Precursor for Further Semisynthetic Modification of the Rifamycin B Scaffold

The diallylamide functionality presents unique synthetic handles—including the terminal alkene moieties—that may enable further chemical diversification via reactions such as hydroboration, epoxidation, or cross-metathesis. This differentiates rifamycin B diallylamide from fully saturated alkyl amide analogs (e.g., diethylamide, dipropylamide) and provides procurement justification for synthetic chemistry programs aiming to generate novel rifamycin derivatives with additional structural complexity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifamycin B diallylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.